molecular formula C16H14N2OS2 B5577191 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide

Cat. No.: B5577191
M. Wt: 314.4 g/mol
InChI Key: OYFYXXZTCUZKRR-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide typically involves the reaction of 2-mercaptobenzothiazole with benzylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. The compound may also inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)benzaldehyde

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide is unique due to its specific structural features, such as the presence of a benzyl group and an acetamide moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15(17-10-12-6-2-1-3-7-12)11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFYXXZTCUZKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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